molecular formula C17H20N4O3 B3017104 Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725217-42-5

Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B3017104
CAS No.: 725217-42-5
M. Wt: 328.372
InChI Key: MISDBENZKSIJKU-UHFFFAOYSA-N
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Description

Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a fused bicyclic core with an ethoxyphenyl substituent at position 7 and a methyl group at position 3. This compound is synthesized via eco-friendly protocols using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst. TMDP offers advantages such as low toxicity, high thermal stability, and recyclability, enabling yields of ~92% in ethanol/water (1:1 v/v) or molten-state conditions . Triazolo-pyrimidines are pharmacologically significant, with substituents dictating their biological and physicochemical properties.

Properties

IUPAC Name

ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-4-23-13-8-6-12(7-9-13)15-14(16(22)24-5-2)11(3)20-17-18-10-19-21(15)17/h6-10,15H,4-5H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISDBENZKSIJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines , which are known for their significant pharmacological properties. The molecular formula is C20H25N4O3C_{20}H_{25}N_{4}O_{3}, with a molecular weight of 373.44 g/mol.

Synthesis

Recent studies have highlighted efficient synthetic routes for triazolo[1,5-a]pyrimidine derivatives. For instance, one approach involves a one-pot three-component synthesis that allows for the rapid assembly of these compounds from readily available precursors . This method not only simplifies the synthesis process but also enhances yield and purity.

Antiviral Activity

This compound has been evaluated for its antiviral properties. It demonstrates significant inhibition against various viruses by targeting viral replication mechanisms. For example, derivatives of triazolo[1,5-a]pyrimidines have shown promising results against influenza viruses with IC50 values indicating effective viral inhibition at non-toxic concentrations .

Antitumor Activity

This compound has also been investigated for its potential as an antitumor agent. Studies indicate that triazolo[1,5-a]pyrimidine derivatives exhibit antiproliferative effects against several cancer cell lines. In vitro assays have shown that certain derivatives possess IC50 values in the micromolar range against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), suggesting a viable pathway for further development in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interfere with specific cellular pathways. For instance:

  • Inhibition of Viral Replication : The compound disrupts the interaction between viral proteins essential for replication.
  • Induction of Apoptosis : In cancer cells, it promotes apoptotic pathways leading to reduced cell viability.

Case Studies

Several case studies have documented the efficacy of triazolo[1,5-a]pyrimidines in clinical and preclinical settings:

  • Influenza Virus Inhibition : A study reported the effectiveness of a related triazolo compound in reducing viral load in infected cell cultures by over 90% at optimal concentrations.
  • Antitumor Efficacy : Another research highlighted a derivative's ability to inhibit tumor growth in xenograft models by inducing apoptosis and reducing proliferation markers.

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineIC50 Value (μM)Reference
AntiviralInfluenza Virus10.5
Antitumor (MCF-7)Breast Cancer19.73
Antitumor (MDA-MB-231)Breast Cancer17.83

Comparison with Similar Compounds

Structural and Functional Modifications

Key analogues differ in substituents at positions 2, 5, and 7, influencing their reactivity, solubility, and bioactivity. Below is a comparative analysis:

Table 1: Comparative Properties of Triazolo-Pyrimidine Derivatives
Compound Name Substituents (Positions) Synthesis Yield Key Properties/Bioactivity References
Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-(4-ethoxyphenyl), 5-methyl ~92% High thermal stability, eco-friendly synthesis
Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 7-(4-morpholinophenyl), 5-methyl N/A Enhanced water solubility due to morpholine
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 7-(4-bromophenyl), 5-CF₃ N/A Lipophilic; potential antiviral activity
2-(Benzylthio)-7-(4-dimethylaminophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-(benzylthio), 7-(4-dimethylaminophenyl) 33% Antibacterial (Enterococcus faecium)
Methyl 5-ethyl-7-(4-isopropylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-ethyl, 7-(4-isopropylphenyl) N/A Increased steric bulk; unconfirmed bioactivity

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